1-Adamantyl fluoroformate
Overview
Description
1-Adamantyl fluoroformate is an organic compound with the molecular formula C11H15FO2. It is a derivative of adamantane, a highly stable hydrocarbon, and contains a fluoroformate functional group. This compound is known for its utility in organic synthesis, particularly in peptide chemistry, where it serves as a reagent for the protection of amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl fluoroformate can be synthesized from 1-adamantanol and fluorophosgene. The reaction typically involves the following steps:
Step 1: 1-Adamantanol is reacted with fluorophosgene in the presence of a base, such as pyridine, to form this compound.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoroformate group. The temperature is maintained at a low level to control the reaction rate and avoid decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. Industrial production would involve stringent control of reaction conditions, use of high-purity reagents, and implementation of safety measures to handle toxic intermediates like fluorophosgene.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl fluoroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form 1-adamantyloxycarbonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-adamantanol and carbon dioxide.
Solvolysis: It can undergo solvolysis in hydroxylic solvents, leading to the formation of 1-adamantyl alcohol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are used to prevent hydrolysis.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reaction.
Major Products:
1-Adamantyloxycarbonyl Derivatives: Formed from reactions with amines.
1-Adamantanol: Formed from hydrolysis or solvolysis reactions.
Scientific Research Applications
1-Adamantyl fluoroformate has several applications in scientific research:
Peptide Synthesis: It is used as a reagent for the protection of amino groups in peptide synthesis, allowing for selective deprotection under mild conditions.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biological Studies: Its derivatives are used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is employed in the production of pharmaceuticals and agrochemicals, where it acts as a protecting group for sensitive functional groups.
Mechanism of Action
The mechanism of action of 1-adamantyl fluoroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by the target molecule. The fluoroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets include amino groups in peptides and proteins, where it forms stable carbamate linkages, protecting the amino groups from further reactions.
Comparison with Similar Compounds
1-Adamantyl Chlorothioformate: Similar in structure but contains a chlorothioformate group instead of a fluoroformate group.
1-Adamantyl Chloroformate: Contains a chloroformate group and is used in similar applications as 1-adamantyl fluoroformate.
1-Adamantyl Isocyanate: Contains an isocyanate group and is used in the synthesis of urea derivatives.
Uniqueness: this compound is unique due to its high reactivity and stability, making it an ideal reagent for the protection of amino groups in peptide synthesis. Its fluoroformate group provides a balance between reactivity and stability, allowing for selective reactions under mild conditions.
Properties
IUPAC Name |
1-adamantyl carbonofluoridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZKVOKOVFGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211128 | |
Record name | 1-Adamantyl fluoroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS] | |
Record name | 1-Adamantyl fluoroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10035 | |
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CAS No. |
62087-82-5 | |
Record name | 1-Adamantyl fluoroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62087-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantyl fluoroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantyl fluoroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-adamantyl fluoroformate particularly useful in peptide chemistry?
A: this compound exhibits high reactivity towards amino acids, enabling the efficient formation of 1-adamantyloxycarbonyl amino acid derivatives in consistently high yields. [] This characteristic makes it a valuable reagent for introducing protecting groups during peptide synthesis. Furthermore, it demonstrates excellent selectivity for the imidazole function of histidine and histidyl-peptides, making it ideal for targeted modifications in complex peptide sequences. []
Q2: What insights can be gained from studying the kinetics of this compound solvolysis under high pressure?
A: High-pressure kinetic studies provide valuable information about the activation parameters of the solvolysis reaction, including activation volume (ΔV≠o) and activation entropy (ΔS≠). [, ] Notably, both these values are negative for this compound solvolysis. [, ] The negative activation volume suggests a significant volume decrease during the formation of the transition state, consistent with increased solvation of the developing charge. [] The negative activation entropy indicates a more ordered transition state compared to the reactants, which could be attributed to electrostriction effects of the solvent molecules around the polar transition state. []
Q3: How does this compound react with pyridines, and what does this reveal about the reaction mechanism?
A: Kinetic studies investigating the reaction of this compound with substituted pyridines in methanol reveal a concerted displacement mechanism. [] This conclusion is supported by the large negative activation entropy and small positive activation enthalpy values observed. [] Further, the reaction exhibits a large negative Hammett reaction constant (ρ = -4.15) and a Bronsted coefficient (β) of 0.63, indicating significant sensitivity to the electronic nature of the pyridine substituent and a strong dependence on the basicity of the nucleophile, respectively. [] These findings collectively support a concerted displacement mechanism, where bond formation and bond breaking occur simultaneously.
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